![molecular formula C18H17FN6O2 B2806939 5-amino-N-(2-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 901018-85-7](/img/structure/B2806939.png)
5-amino-N-(2-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(2-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the yield and selectivity.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and triazole moieties.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are known for their antimicrobial and antifungal properties. This compound could be explored for its potential activity against various pathogens.
Medicine
In medicine, the compound may have potential as a therapeutic agent. Triazole derivatives are often investigated for their anticancer, antiviral, and anti-inflammatory properties. This compound could be studied for similar applications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways. For example, it could act as an inhibitor of certain kinases or proteases, disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in cancer therapy.
Fluorinated Pyrazoles: Known for their anticancer and anti-inflammatory properties.
Pyrazolo[1,5-a]pyrimidines: Used in fluorescent probes and materials science.
Uniqueness
What sets 5-amino-N-(2-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its triazole core, coupled with the fluorophenyl and amino groups, provides a versatile scaffold for further modifications and applications.
Properties
IUPAC Name |
5-amino-N-(2-fluorophenyl)-1-[2-(3-methylanilino)-2-oxoethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O2/c1-11-5-4-6-12(9-11)21-15(26)10-25-17(20)16(23-24-25)18(27)22-14-8-3-2-7-13(14)19/h2-9H,10,20H2,1H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYJPPHYOFRCEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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